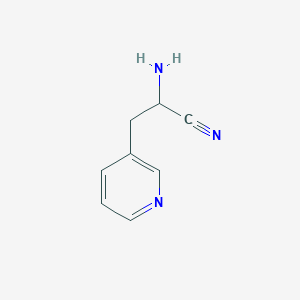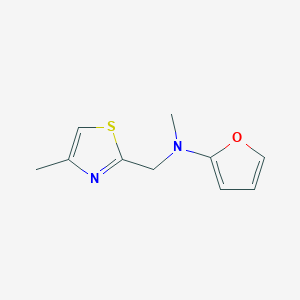![molecular formula C11H16ClNO B15053492 6-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B15053492.png)
6-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is a derivative of benzoazepine and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride typically involves the ring expansion rearrangement of (1E)-6-methoxy-3,4-dihydro-naphthalene-1(2H)-one oxime. This reaction produces a mixture of two isomers, with 2,3,4,5-tetrahydro-7-methoxy-1H-2-benzazepin-1-one being the major product . The reaction conditions often include the use of electron-donating groups and specific catalysts to facilitate the rearrangement.
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .
化学反応の分析
Types of Reactions
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines.
科学的研究の応用
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an agonist of the 5HT2C receptor, which plays a role in various physiological processes . Additionally, it may inhibit certain enzymes, leading to changes in cellular functions and signaling pathways .
類似化合物との比較
Similar Compounds
Some compounds similar to 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride include:
2,3,4,5-Tetrahydro-1H-benzo[b]azepine: A quinoline derivative with similar structural features.
Ethyl 2,3,4,5-tetrahydro-6-methoxy-5-methyl-2-oxo-1H-benzo[b]azepine-5-carboxylate: Another derivative with additional functional groups.
Uniqueness
What sets this compound apart is its specific methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This unique structural feature allows it to interact differently with molecular targets compared to other similar compounds .
特性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.70 g/mol |
IUPAC名 |
6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-7-4-6-10-9(11)5-2-3-8-12-10;/h4,6-7,12H,2-3,5,8H2,1H3;1H |
InChIキー |
XGSPYTXHAIJANE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1CCCCN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


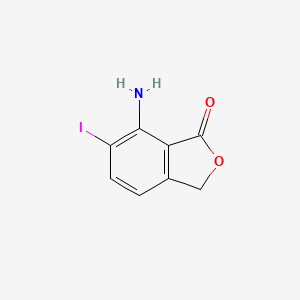
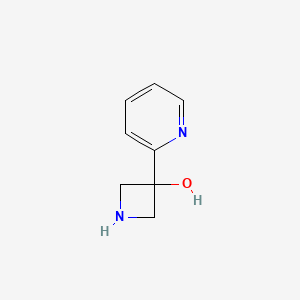
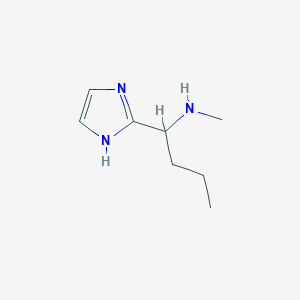
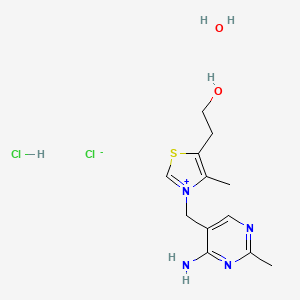

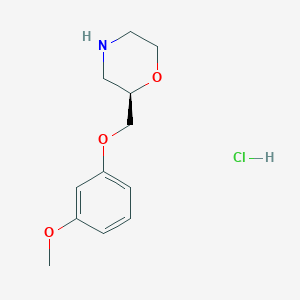
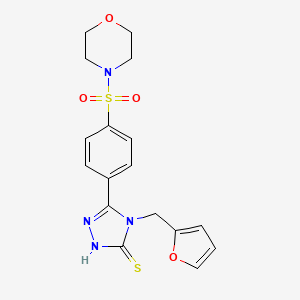

![tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B15053468.png)

